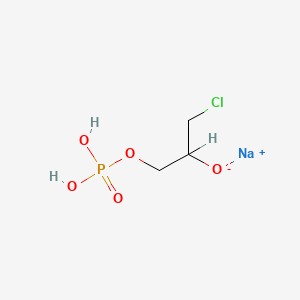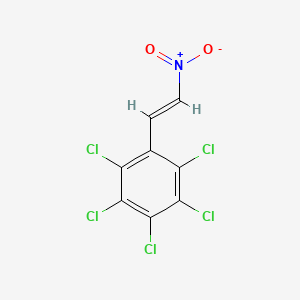
Benzene, pentachloro(2-nitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, pentachloro(2-nitroethenyl)- is a chemical compound characterized by the presence of a benzene ring substituted with five chlorine atoms and a 2-nitroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentachloro(2-nitroethenyl)- typically involves the nitration of pentachlorobenzene. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The process involves the electrophilic substitution of a nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, pentachloro(2-nitroethenyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzene, pentachloro(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzene, pentachloro(2-nitroethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, pentachloro(2-nitroethenyl)- exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzene, pentachloro-: Similar structure but lacks the nitroethenyl group.
Benzene, (2-nitroethenyl)-: Similar structure but lacks the chlorine substitutions.
Uniqueness
Benzene, pentachloro(2-nitroethenyl)- is unique due to the combination of its pentachlorobenzene core and the 2-nitroethenyl group
Properties
CAS No. |
18840-56-7 |
|---|---|
Molecular Formula |
C8H2Cl5NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ |
InChI Key |
JUJDOAMAIRSWSP-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



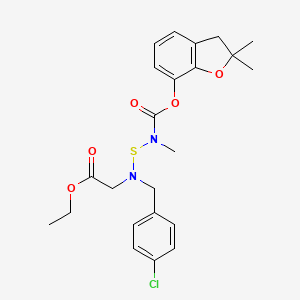

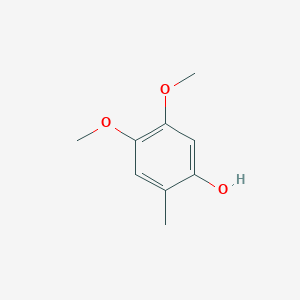
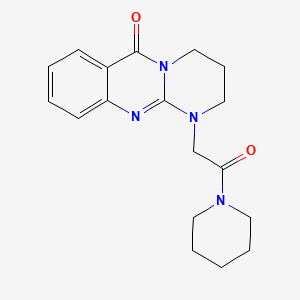

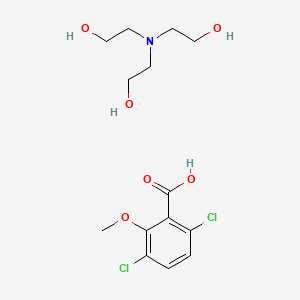
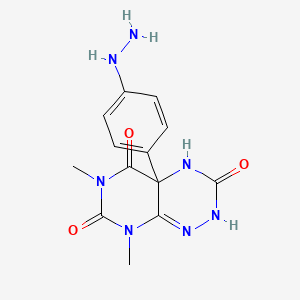
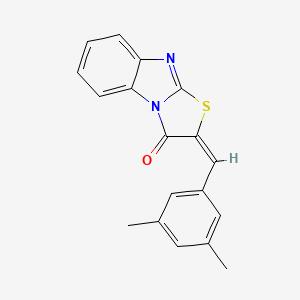


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)
